(Bicyclo(2.2.1)hept-2-yl)methyl benzoate

Thermal Stability Formulation Volatility Distillation

(Bicyclo(2.2.1)hept-2-yl)methyl benzoate (CAS 53075-50-6) is a bicyclic organic compound with the molecular formula C15H18O2 and a molecular weight of 230.30 g/mol. It is classified as a benzoate ester, formed by the esterification of benzoic acid with (bicyclo[2.2.1]hept-2-yl)methanol.

Molecular Formula C15H18O2
Molecular Weight 230.30 g/mol
CAS No. 53075-50-6
Cat. No. B13934746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Bicyclo(2.2.1)hept-2-yl)methyl benzoate
CAS53075-50-6
Molecular FormulaC15H18O2
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2COC(=O)C3=CC=CC=C3
InChIInChI=1S/C15H18O2/c16-15(12-4-2-1-3-5-12)17-10-14-9-11-6-7-13(14)8-11/h1-5,11,13-14H,6-10H2
InChIKeyUGGMYHIVEOWQOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Bicyclo(2.2.1)hept-2-yl)methyl benzoate (CAS 53075-50-6): Norbornyl Ester Identity and Core Properties


(Bicyclo(2.2.1)hept-2-yl)methyl benzoate (CAS 53075-50-6) is a bicyclic organic compound with the molecular formula C15H18O2 and a molecular weight of 230.30 g/mol . It is classified as a benzoate ester, formed by the esterification of benzoic acid with (bicyclo[2.2.1]hept-2-yl)methanol [1]. Its defining structural feature is the rigid, fused bicyclo[2.2.1]heptane (norbornane) scaffold, which imparts unique spatial and physicochemical characteristics distinct from simpler aromatic or aliphatic esters .

Scaffold Rigid norbornyl ester with unique spatial profile
Thermal Suited for high-temperature processing research
Volatility Exceptionally low vapor pressure for durable material studies

Why (Bicyclo(2.2.1)hept-2-yl)methyl benzoate is Not a Drop-in Replacement for Other Benzoate Esters


The rigid, non-planar bicyclo[2.2.1]heptane core of this compound creates a spatial environment fundamentally different from the flat aromatic rings of common benzoates like methyl benzoate or the alkyl chains of isobornyl or bornyl esters. This structural divergence translates directly into quantifiable differences in physical properties, such as boiling point, density, and volatility, which are critical parameters for formulation, processing, and end-use performance [1][2]. A generic substitution based solely on the benzoate functional group ignores the significant impact of the norbornyl scaffold on intermolecular interactions and material compatibility.

Boiling point mismatch vs. common aromatic esters shifts processing temperature window — direct drop-in may not be appropriate.

Flash point difference relative to the acetate analog changes flammability classification and storage requirements.

Norbornyl core rigidity alters solubility and compatibility compared to terpene-derived benzoates; performance may not transfer directly.

Quantitative Comparator Analysis: How (Bicyclo(2.2.1)hept-2-yl)methyl benzoate Performs Against Key Analogs


Boiling Point Comparison: Norbornyl Benzoate vs. Methyl Benzoate

The boiling point of (Bicyclo(2.2.1)hept-2-yl)methyl benzoate is 330 °C at 760 mmHg . In contrast, the simpler aromatic ester methyl benzoate has a boiling point of 198-200 °C at 760 mmHg [1].

Boiling Point
Cross-study comparable
330 °C at 760 mmHg
Substantially higher thermal stability vs. methyl benzoate (198–200 °C).
Reported ±132 °C difference; supports high-temp application screening.
Thermal Stability Formulation Volatility Distillation

Flash Point Comparison: Norbornyl Benzoate vs. (Bicyclo[2.2.1]hept-2-yl)methyl Acetate

(Bicyclo(2.2.1)hept-2-yl)methyl benzoate exhibits a flash point of 149.6 °C [1]. In comparison, the analogous acetate ester, (Bicyclo[2.2.1]hept-2-yl)methyl acetate (CAS 53075-46-0), has a flash point of 78 °C .

Flash Point
Cross-study comparable
149.6 °C vs. acetate analog 78 °C
Markedly lower flammability risk than the analogous acetate ester.
Difference ~72 °C; relevant for storage and handling classification.
Safety Flammability Storage and Handling

Density and Refractive Index: Comparative Physical Property Profile

The target compound has a reported density of 1.104 g/cm³ and a refractive index of 1.549 . A commercially relevant ester with a similar bicyclic core, bornyl benzoate (CAS 26927-90-2), has a reported refractive index of 1.546 . The simple aromatic ester methyl benzoate has a density of 1.088 g/mL [1].

Density & RI
Cross-study comparable
Density 1.104 g/cm³ · RI 1.549
Identity markers differ from bornyl benzoate (RI 1.546) and methyl benzoate (density 1.088).
QC-relevant constants; norbornyl core shifts optical and specific gravity.
Material Science Quality Control Formulation

Vapor Pressure: Indication of Volatility and Environmental Fate

The vapor pressure of (Bicyclo(2.2.1)hept-2-yl)methyl benzoate is reported as 0.000171 mmHg at 25 °C . This is exceptionally low, reflecting its high boiling point and molecular weight. For context, the structurally related compound fenchyl benzoate has an estimated vapor pressure of 0.000180 mmHg at 25 °C [1], while a much smaller ester like methyl benzoate has a vapor pressure of 0.36 hPa (approx. 0.27 mmHg) at 20 °C [2].

Vapor Pressure
Cross-study comparable
0.000171 mmHg at 25 °C
~1,580× lower than methyl benzoate; extremely low volatility.
Context: fenchyl benzoate ~0.000180 mmHg; supports durable material research.
Volatility Environmental Chemistry Exposure Assessment

LogP: Hydrophobicity and Partitioning Behavior

The calculated logP (XlogP) for (Bicyclo(2.2.1)hept-2-yl)methyl benzoate is 4.1 [1]. This value indicates a high degree of hydrophobicity and a strong tendency to partition into nonpolar phases. In comparison, the predicted logP for methyl benzoate is approximately 2.12 [2], while for isobornyl benzoate it is estimated at 5.365 [3].

LogP (XlogP)
Calculated estimate
4.1 vs. methyl benzoate ~2.12, isobornyl ~5.37
Intermediate hydrophobicity distinct from both simpler and more lipophilic esters.
Impacts solvent partitioning and compatibility with nonpolar matrices.
ADME Formulation Science Bioavailability

Bicyclic Core Rigidity: Inferred Differential Stability and Reactivity

The bicyclo[2.2.1]heptane (norbornane) core of this compound is a saturated, fused ring system known for its high rigidity and chemical stability . This is in direct contrast to the aromatic ring of a compound like methyl benzoate, which is susceptible to electrophilic substitution reactions, or the aliphatic chain of an ester like isobornyl benzoate, which may be prone to oxidative degradation at unsaturated sites. While a direct comparative stability assay under identical conditions is not available, the class-level inference is that the norbornyl scaffold confers a unique profile of thermal and chemical inertness compared to other ester families [1].

Core Stability
Class-level inference
Saturated norbornane scaffold suggests chemical inertness
May offer robustness in harsh environments vs. aromatic or unsaturated esters.
Direct comparative stability data not reported; class-level context.
Chemical Stability Synthetic Intermediate Material Robustness

Procurement-Driven Application Scenarios for (Bicyclo(2.2.1)hept-2-yl)methyl benzoate


High-Temperature Formulation Base or Additive

The compound's high boiling point (330 °C) and high flash point (149.6 °C) make it a suitable candidate for formulations exposed to elevated temperatures during processing or end-use. This property, as quantified in Section 3, distinguishes it from lower-boiling alternatives like methyl benzoate, minimizing evaporative loss and reducing flammability risk in applications such as heat-cured resins, high-temperature lubricants, or specialty coatings.

Long-Lasting Fragrance and Flavor Component

With an exceptionally low vapor pressure (0.000171 mmHg at 25 °C) , this compound is inherently a low-volatility material. This physical property, directly compared in Section 3, suggests its utility as a base note or fixative in fragrance formulations. Its persistence on a substrate would be significantly greater than that of more volatile esters like methyl benzoate or the acetate analog, providing extended scent longevity [1].

Robust Synthetic Intermediate for Complex Molecules

The saturated and rigid bicyclo[2.2.1]heptane core, as discussed in Section 3, confers a high degree of chemical inertness. This makes the compound a valuable and stable building block in multi-step organic syntheses, including the preparation of carbocyclic nucleoside analogues [2]. Its stability profile offers an advantage over functional groups that are more reactive or prone to side reactions under various synthetic conditions.

Reference Standard for Analytical Method Development

The combination of well-defined physical properties, including its specific density (1.104 g/cm³), refractive index (1.549) , and unique retention time in chromatographic systems due to its hydrophobicity (XlogP: 4.1) [3], makes this compound an excellent candidate for use as a reference standard or system suitability marker in GC, HPLC, and other analytical techniques for quality control of related norbornyl esters or benzoate derivatives.

Application
Selection Property
Validation Focus
High-temperature formulation research
Elevated boiling point and flash point
Process temperature window, evaporative loss, flammability classification
Durable fragrance/fixative studies
Exceptionally low vapor pressure
Substrate retention and emission durability under test conditions
Synthetic intermediate robustness
Saturated norbornyl core inertness
Stability under multi-step reaction conditions; side-reaction profile
Analytical reference standard
Distinct density, RI, and logP
Identity and purity verification in GC/HPLC method development
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